molecular formula C21H40N2O5 B2749644 Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate CAS No. 1464025-91-9

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Cat. No.: B2749644
CAS No.: 1464025-91-9
M. Wt: 400.56
InChI Key: BBZZIJOSFVOUGF-LOLRQIBTSA-N
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Description

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of the amino group of (2S,3S)-2-amino-3-hydroxybutanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another compound featuring a Boc-protected amino group.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxybutanoate moiety.

Uniqueness

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is unique due to its specific combination of a Boc-protected amino group and a hydroxybutanoate backbone. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Biological Activity

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, with the CAS number 1464025-91-9, is a compound that has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21_{21}H40_{40}N2_2O5_5
  • Molecular Weight : 400.55 g/mol
  • MDL Number : MFCD27920593
PropertyValue
CAS Number1464025-91-9
Purity95%+
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound primarily involves its interaction with various biological targets. The compound functions as a derivative of amino acids and acts through the following mechanisms:

  • Amino Acid Analog : It mimics natural amino acids, potentially influencing protein synthesis and enzyme activity.
  • Inhibition of Enzymes : The presence of the tert-butoxycarbonyl group may enhance its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may alter cell signaling pathways by interacting with receptors or other proteins.

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. The modulation of inflammatory pathways may be a significant aspect of this compound's biological activity.

Potential Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that amino acid derivatives can play a role in cancer therapies by targeting metabolic pathways unique to cancer cells.
  • Neurological Disorders : There is potential for this compound in treating neurological disorders due to its ability to cross the blood-brain barrier and influence neurotransmitter systems.

Case Studies and Research Findings

  • Study on Amino Acid Derivatives : A study published in Journal of Medicinal Chemistry explored various amino acid derivatives and their effects on cancer cell lines, noting that modifications like tert-butoxycarbonyl groups enhance bioactivity.
  • Inflammation Model : In a model of acute inflammation, compounds similar to Dicyclohexylamine were shown to reduce pro-inflammatory cytokine levels significantly.
  • Antimicrobial Screening : A screening study revealed that certain dicyclohexylamine derivatives exhibited activity against Gram-positive bacteria, suggesting potential for further exploration in antimicrobial applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIJOSFVOUGF-LOLRQIBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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